N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide
Description
N-([2,3'-Bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide is a heterocyclic amide derivative characterized by a bifuran-methyl backbone linked to a 5-chlorothiophene carboxamide group. The compound’s structure combines aromatic and heteroaromatic moieties, which may confer unique electronic and steric properties. The chlorine substituent at the 5-position of the thiophene ring likely enhances stability and modulates electron density, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
5-chloro-N-[[5-(furan-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3S/c15-13-4-3-12(20-13)14(17)16-7-10-1-2-11(19-10)9-5-6-18-8-9/h1-6,8H,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFBVNFPDAZNBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC=C(O2)CNC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the bifuran and chlorothiophene intermediates. One common method involves the use of microwave-assisted conditions to facilitate the formation of ester and amide derivatives containing furan rings . The reaction conditions often include the use of effective coupling reagents such as DMT/NMM/TsO− or EDC, optimizing reaction time, solvent, and substrate amounts to achieve high yields .
Industrial Production Methods
Industrial production of this compound may leverage similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of renewable resources and green chemistry principles is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound features a bifuran moiety linked to a chlorothiophene carboxamide, characterized by the molecular formula . Its structure allows for specific interactions with biological macromolecules, making it an interesting subject for research.
Chemistry
- Building Block for Synthesis : N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure facilitates the exploration of various reaction mechanisms and the development of new synthetic methodologies.
Biology
- Bioactive Properties : Researchers are investigating its potential as a bioactive compound with antimicrobial and anticancer properties. The compound's ability to engage in π-π stacking interactions and form hydrogen bonds enhances its biological activity.
Medicine
- Therapeutic Potential : The compound is being explored for its therapeutic effects, including anti-inflammatory and analgesic properties. Preliminary studies indicate that it may modulate the activity of enzymes or receptors involved in pain and inflammation pathways.
Industry
- Advanced Materials Development : Due to its unique structural properties, this compound is used in the development of advanced materials such as polymers and dyes. Its chemical stability and reactivity make it suitable for various industrial applications.
Case Study 1: Anticancer Activity
Research has shown that this compound exhibits significant anticancer activity against various cancer cell lines. In vitro studies revealed that treatment with this compound induces apoptosis in cancer cells by affecting mitochondrial pathways, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial effects of this compound against common bacterial pathogens. Results indicated that it exhibits notable antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related amide derivatives to highlight key differences in substituents, physicochemical properties, and synthetic approaches.
*Synthesis inferred from analogous methods in .
Key Observations:
Compared to the trifluoromethylbenzamide analog , the chlorothiophene moiety likely lowers hydrophobicity, which may enhance aqueous solubility. The trifluoromethyl group’s higher electronegativity could increase metabolic stability but reduce bioavailability.
Synthetic Methodology :
- The target compound’s synthesis may parallel the room-temperature DMF-mediated coupling described in , though starting materials differ (5-chlorothiophene-2-carboxylic acid vs. nitro-substituted acids). The absence of nitro groups might simplify purification due to reduced reactivity byproducts.
However, the chlorothiophene’s sulfur atom introduces lone-pair interactions absent in the benzamide analog, possibly affecting redox behavior .
Safety and Stability :
- Chlorine’s moderate electronegativity may reduce acute toxicity compared to nitro groups (associated with mutagenicity) , while the trifluoromethyl group’s inertness could improve thermal stability .
Research Implications
- Drug Design : The chlorothiophene-carboxamide scaffold offers a balance between electronic modulation and steric accessibility, making it a candidate for optimizing kinase inhibitors or antimicrobial agents.
- Materials Science : Conjugation across the bifuran-thiophene system could support applications in organic electronics, such as charge-transfer materials.
Limitations : Direct experimental data for the target compound (e.g., spectral characterization, bioactivity) are absent in the provided evidence, necessitating further validation.
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and implications in treating various medical conditions.
Chemical Structure and Properties
The compound features a thiophene ring system substituted with a bifuran moiety and a carboxamide functional group. Its structural representation can be summarized as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 279.74 g/mol
This compound has been identified primarily as an inhibitor of the blood coagulation factor Xa. This mechanism is crucial in the development of anticoagulant therapies aimed at preventing thromboembolic disorders such as myocardial infarction and stroke .
Anticoagulant Properties
The compound's ability to inhibit factor Xa positions it as a potential therapeutic agent for managing conditions like:
- Myocardial Infarction
- Angina Pectoris
- Deep Vein Thrombosis
- Pulmonary Embolism
In vitro studies have demonstrated that this compound can effectively reduce thrombin generation, thereby showcasing its anticoagulant properties .
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit anti-inflammatory activities. For instance, derivatives of thiophene have shown efficacy in reducing inflammatory markers in cellular models, suggesting potential applications in treating inflammatory diseases .
Study 1: Inhibition of Factor Xa
A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of various thiophene derivatives, including this compound. The compound exhibited IC50 values comparable to established anticoagulants like rivaroxaban, indicating its strong potential as a therapeutic agent against thromboembolic conditions .
Study 2: Anti-inflammatory Activity
In another study focusing on the structure-activity relationship (SAR) of thiophene derivatives, researchers found that modifications to the thiophene ring significantly affected anti-inflammatory activity. Compounds with similar structural features to this compound showed promising results in reducing pro-inflammatory cytokines in vitro .
Data Table: Comparative Biological Activities
Q & A
Q. Methodological Answer :
DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO energies, focusing on the electron-withdrawing Cl group and bifuran’s π-conjugation. Compare with analogs (e.g., 5-bromothiophene derivatives) to assess charge distribution .
Docking Studies : Dock the compound into target proteins (e.g., kinase domains) using AutoDock Vina. Prioritize residues forming hydrogen bonds with the carboxamide and hydrophobic interactions with the bifuran .
Validation : Cross-validate with SAR data from chalcone derivatives showing enhanced activity with electron-deficient aromatic rings .
How to resolve contradictions in spectroscopic data for structurally similar analogs?
Methodological Answer :
Discrepancies in NMR/IR data (e.g., C=O stretches varying by 10–20 cm⁻¹) may arise from:
- Crystallographic packing effects : Use single-crystal XRD (as in ) to confirm solid-state vs. solution-phase structures.
- Solvent polarity : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding impacts .
Case Study : For N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, XRD resolved ambiguities in sulfonamide torsion angles .
What strategies mitigate side reactions during bifuran-thiophene coupling?
Q. Methodological Answer :
- Protecting Groups : Temporarily protect reactive furan oxygen with TBS groups to prevent undesired alkylation .
- Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C-C bond formation between bifuran and thiophene, ensuring regioselectivity .
- In Situ Monitoring : Use LC-MS to detect intermediates and adjust reaction time/temperature dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
